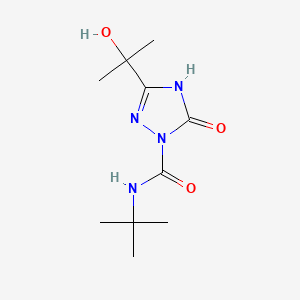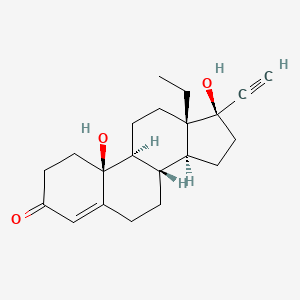
(S)-氮氧化氮酸盐
描述
N-oxides are a class of organic compounds that contain an N→O functional group . They are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
N-oxides are typically synthesized through the oxidation of tertiary amines . This process involves the use of an oxygen source, such as hydrogen peroxide, and a catalyst .Molecular Structure Analysis
The molecular structure of N-oxides is characterized by a nitrogen atom bonded to an oxygen atom. The nature of the substituents attached to the nitrogen atom can greatly influence the properties of the N-oxide .Chemical Reactions Analysis
N-oxides can undergo a variety of chemical reactions, including reduction back to the parent amine, and reactions with nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of N-oxides can be influenced by a variety of factors, including the nature of the substituents attached to the nitrogen atom .科学研究应用
受体结合和作用时间
(S)-氮氧化氮酸盐主要因其作为抗组胺药的作用而闻名,已对其在人组胺-1 受体上的选择性拮抗作用进行了研究,主要是在治疗变应性鼻炎的背景下。对其作用持续时间的调查强调了其与 H1 受体的缓慢解离速率,促成了其延长的作用。组织成分,特别是上皮层,在其持久作用中也很重要,表明除了受体结合之外,还存在多种机制(Slack 等人,2011 年)。
心脏复极化和离子通道
研究还深入探讨了 (S)-氮氧化氮酸盐对心脏复极化的影响,研究考察了其对人醚-a-go-go 相关基因 (hERG) 通道、动作电位持续时间以及 L 型和 T 型 Ca²⁺ 通道的急性影响。研究结果表明其作为 hERG 通道有效阻滞剂的潜力,阐明了其在临床给药期间可能引起其致心律失常副作用的分子机制(Mi-Hyeong Park 等人,2013 年)。
炎症和细胞迁移
(S)-氮氧化氮酸盐因其通过抑制小胶质细胞中的 JNK/NF-κB 通路而产生的抗炎和抗迁移作用而被发现。这表明其在减轻各种神经退行性疾病中的神经炎症方面的潜在用途,使其成为药物再利用的候选药物(Nguyen 等人,2021 年)。
抗过敏特性和抗炎作用
该药物已证明在治疗常年过敏性结膜炎方面有效,显示出改善瘙痒和结膜发红等症状的能力。其快速的缓解作用归因于 H1 受体拮抗作用,并且随着时间的推移持续改善表明其作用机制中涉及其他过敏性炎症介质(Canonica 等人,2003 年)。此外,其抗炎特性,包括对细胞因子和炎性细胞的影响,使其成为慢性鼻炎治疗中的重要参与者(Lee 和 Corren,2007 年)。
作用机制
Target of Action
It is known that n-oxides, such as (s)-azelastine n-oxide, are a class of mild lewis bases that can activate certain kinds of lewis acidic parts of molecules . This activation increases the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles .
Mode of Action
The mode of action of (S)-Azelastine N-Oxide involves its interaction with its targets, leading to various changes. The “Cope Elimination” is a reaction where an amine is oxidized to an intermediate called an “N-oxide“, which, when heated, acts as the base in an intramolecular elimination reaction to give a new alkene . This suggests that (S)-Azelastine N-Oxide could potentially interact with its targets in a similar manner.
Biochemical Pathways
It is known that n-oxides, such as (s)-azelastine n-oxide, are involved in various redox reactions leading to oxidative modifications in biomolecules . These modifications can affect proteins and lipids, which are preferential targets .
Pharmacokinetics
It is known that n-oxides are highly polar molecules and have an excellent water solubility and a very poor solubility in most organic solvents . This suggests that (S)-Azelastine N-Oxide could potentially have similar properties, which would impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
It is known that amine oxides, when heated to 150–200 °c, undergo a cope reaction to form a hydroxylamine and an alkene . This suggests that (S)-Azelastine N-Oxide could potentially have a similar result of action.
Action Environment
It is known that amine oxides are used as surfactants commonly used in consumer products such as shampoos, conditioners, detergents, and hard surface cleaners . This suggests that the action, efficacy, and stability of (S)-Azelastine N-Oxide could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
未来方向
生化分析
Biochemical Properties
The biochemical activity of N-oxides like (S)-Azelastine N-Oxide is often due to complexation with metalloporphyrins in living organisms This suggests that (S)-Azelastine N-Oxide may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
The cellular effects of (S)-Azelastine N-Oxide are not well-documented. It is known that N-oxides can influence cellular processes. For instance, trimethylamine N-oxide (TMAO), another N-oxide, has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
N-oxides are known to undergo various reactions , and it is possible that (S)-Azelastine N-Oxide may exert its effects at the molecular level through similar reactions These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that N-oxides can alter sleep in laboratory mice
Dosage Effects in Animal Models
The effects of different dosages of (S)-Azelastine N-Oxide in animal models have not been studied. It is known that the effects of other N-oxides can vary with different dosages
Metabolic Pathways
It is known that N-oxides like TMAO are involved in various metabolic pathways
Transport and Distribution
It is known that N-oxides can be transported and distributed within cells
Subcellular Localization
It is known that some N-oxides can be localized in specific subcellular compartments
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-MDYZWHIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



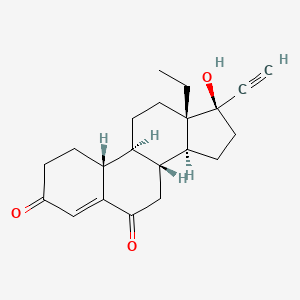
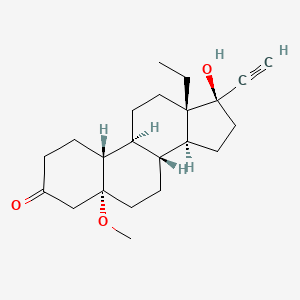
![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)
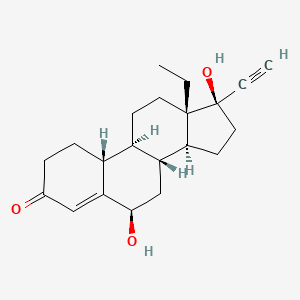


![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
